tert-butyl 5-fluoro-1H-indole-1-carboxylate
CAS No.: 129822-47-5
Cat. No.: VC21279096
Molecular Formula: C13H14FNO2
Molecular Weight: 235.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129822-47-5 |
---|---|
Molecular Formula | C13H14FNO2 |
Molecular Weight | 235.25 g/mol |
IUPAC Name | tert-butyl 5-fluoroindole-1-carboxylate |
Standard InChI | InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 |
Standard InChI Key | PCZRVRIBJPHEBB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F |
Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F |
Introduction
Chemical Identity and Properties
tert-Butyl 5-fluoro-1H-indole-1-carboxylate is an indole derivative characterized by a fluorine atom at the 5-position and a tert-butyl carbamate (Boc) protecting group attached to the nitrogen atom of the indole ring. The compound has the molecular formula C13H14FNO2 with a molecular weight of 235.25 g/mol. This structure combines the aromatic indole core with the electron-withdrawing properties of fluorine, creating a compound with unique chemical reactivity and potential biological interactions.
The IUPAC name for this compound is tert-butyl 5-fluoroindole-1-carboxylate, and it can be identified using various chemical identifiers including its Standard InChI: InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 and Standard InChIKey: PCZRVRIBJPHEBB-UHFFFAOYSA-N. These identifiers provide unique ways to reference and identify the compound in chemical databases and literature.
From a structural perspective, the compound features a bicyclic indole system with a planar aromatic character. The fluorine substitution at the 5-position alters the electronic properties of the indole ring, while the Boc protecting group on the nitrogen affects the reactivity of the molecule and can be selectively removed under acidic conditions. These structural features make it a versatile building block in organic synthesis.
Synthesis Methods
The synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate typically involves the reaction of 5-fluoroindole with di-tert-butyl dicarbonate (Boc2O) in an appropriate solvent such as tetrahydrofuran (THF). This N-protection reaction is an essential transformation in organic synthesis, allowing for the selective protection of the indole nitrogen for subsequent functionalization of other positions in the molecule.
Standard Synthetic Approach
The standard synthetic procedure follows a straightforward protocol:
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Dissolution of 5-fluoroindole in THF
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Addition of di-tert-butyl dicarbonate (Boc2O)
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Addition of a suitable base, typically 4-dimethylaminopyridine (DMAP) or triethylamine
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Stirring at room temperature until completion
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Purification by column chromatography
While the search results don't provide specific details about reaction conditions, similar N-Boc protections typically proceed at room temperature with high yields, making this an efficient and reliable synthetic route. This reaction selectively targets the indole nitrogen, leaving other functional groups unaffected, which is a key advantage of this protection strategy.
Alternative Synthesis Approaches
Alternative synthesis routes may involve different reagents or conditions. For example, the protection could potentially be performed using Boc2O with lithium tert-butoxide as the base, as suggested indirectly by one of the search results . While this specific reaction condition was mentioned in the context of a different reaction, similar base systems could be applied to the N-Boc protection of 5-fluoroindole.
The starting material, 5-fluoroindole, can be obtained through various synthetic routes, including Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, which are common methods for preparing indole derivatives. These methods provide versatility in accessing the key precursor for the synthesis of our target compound.
Chemical Reactivity and Transformations
tert-Butyl 5-fluoro-1H-indole-1-carboxylate serves as a versatile intermediate that can undergo various chemical transformations. The Boc-protected nitrogen allows for selective functionalization of other positions on the indole ring, particularly C-2 and C-3 positions, which are common sites for further modifications in indole chemistry.
The fluorine at the 5-position impacts the electronic properties of the indole system, typically making it more electron-deficient. This electronic effect can influence the reactivity patterns of the molecule, potentially enhancing certain reactions while suppressing others. The fluorine substituent also provides a useful handle for spectroscopic identification and can alter the compound's biological properties.
Several derivatives of this compound have been synthesized and studied, including:
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tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (with an iodine at the 3-position)
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tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate (with an ethynyl group at the 3-position)
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tert-Butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (with a boronic ester at the 3-position)
These derivatives demonstrate the versatility of the parent compound as a building block in organic synthesis, particularly for the preparation of more complex structures through further functionalization of the indole core.
Applications in Organic Synthesis
tert-Butyl 5-fluoro-1H-indole-1-carboxylate plays a significant role in organic synthesis, particularly as a building block for more complex molecules. The N-Boc protection strategy is widely employed in multi-step syntheses, as it allows for selective functionalization of other positions on the indole ring while protecting the reactive nitrogen.
Role as an Intermediate
This compound serves as a key intermediate in the synthesis of more complex indole derivatives, which are prevalent structural motifs in natural products, pharmaceuticals, and bioactive compounds. The ability to selectively modify the indole core while maintaining the N-protection is valuable in designing synthetic routes to complex targets.
Biological Activities and Applications
Research on tert-butyl 5-fluoro-1H-indole-1-carboxylate suggests potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. These activities are often associated with the compound's ability to interact with specific molecular targets, modulating receptor activity or inhibiting certain enzymes.
Pharmaceutical Relevance
Indole derivatives broadly represent an important class of compounds in medicinal chemistry, with numerous examples of indole-containing drugs on the market. The specific fluorinated and N-protected indole we are discussing might serve as an intermediate in the synthesis of potential drug candidates, particularly those targeting conditions where indole-based drugs have shown efficacy.
The fluorine substituent is particularly valuable in medicinal chemistry for several reasons:
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It can enhance metabolic stability by blocking potential sites of oxidation
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It can alter the electronic properties of the molecule, affecting binding to biological targets
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It can improve membrane permeability in some cases
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It provides a useful handle for 19F NMR studies in binding and metabolic investigations
While the N-Boc group would typically be removed in the final bioactive compound, the protected intermediate allows for selective modifications during the synthetic sequence leading to potential drug candidates.
Research Applications
In addition to its potential pharmaceutical applications, tert-butyl 5-fluoro-1H-indole-1-carboxylate may be used in various research contexts, including:
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As a building block in the synthesis of chemical probes for biological investigations
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In structure-activity relationship (SAR) studies of indole-based compounds
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As a standard or reference compound in analytical method development
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In studies of reaction methodology development
The compound's well-defined structure and reactivity make it suitable for these research applications, contributing to its value in organic and medicinal chemistry.
Spectroscopic Data and Characterization
Spectroscopic analysis of tert-butyl 5-fluoro-1H-indole-1-carboxylate provides valuable information about its structure and purity. Various analytical techniques can be employed to characterize this compound fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly useful for characterizing this compound. The 1H NMR spectrum would show characteristic signals for:
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The aromatic protons of the indole ring
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The indole C-2 and C-3 protons with distinctive chemical shifts
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The nine protons of the tert-butyl group as a singlet at approximately 1.5-1.7 ppm
19F NMR would show a single signal for the fluorine atom at the 5-position, providing a clean and unambiguous confirmation of the structure. The coupling patterns between the fluorine and nearby protons can also provide structural information.
13C NMR would reveal the carbon signals for the indole core, the carbonyl carbon of the carbamate, and the tert-butyl carbons, with characteristic splitting due to coupling with fluorine where applicable.
Mass Spectrometry
Mass spectrometry would show the molecular ion peak at m/z 235, corresponding to the molecular weight of the compound. Fragmentation patterns might include loss of the tert-butyl group or the entire Boc group, which are common fragmentations for N-Boc protected compounds.
Infrared Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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The carbonyl stretch of the carbamate group (typically around 1700-1750 cm-1)
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The C-F stretch (typically around 1000-1400 cm-1)
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Various bands associated with the aromatic indole core
These spectroscopic data collectively provide a comprehensive characterization of the compound, confirming its structure and purity.
Comparison with Similar Compounds
tert-Butyl 5-fluoro-1H-indole-1-carboxylate can be compared with other indole derivatives that share similar core structures but differ in substituents. This comparison highlights how structural modifications affect chemical and biological properties.
Comparison with Unprotected Indoles
Compared to 5-fluoroindole (its unprotected precursor), tert-butyl 5-fluoro-1H-indole-1-carboxylate shows:
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Reduced nucleophilicity at the nitrogen due to the electron-withdrawing Boc group
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Different solubility profile, typically with increased solubility in non-polar organic solvents
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Altered reactivity patterns, particularly in electrophilic aromatic substitution reactions
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Different spectroscopic properties, especially in NMR where the Boc group introduces distinctive signals
These differences demonstrate the significant impact of N-protection on the chemical behavior of indole derivatives.
Comparison with Related Derivatives
Comparison with the derivatives mentioned earlier provides insight into how functionalization at different positions affects the properties of these compounds:
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The 3-iodo derivative introduces a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions.
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The 3-ethynyl derivative features an alkyne functionality that can participate in click chemistry and other alkyne-specific reactions.
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The 3-boronic ester derivative is specifically designed for Suzuki-Miyaura cross-coupling, enabling carbon-carbon bond formation at the C-3 position.
These comparisons illustrate the versatility of the indole scaffold and how strategic modifications can tailor the compound's properties for specific synthetic or biological applications.
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